Methyl 3-hydroxyhexadecanoate

Description

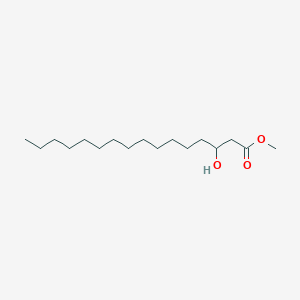

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTWUESFQWFDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966210 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51883-36-4 | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51883-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxyhexadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271), is a hydroxy fatty acid methyl ester. This document provides a comprehensive overview of its chemical and physical properties, relevant experimental protocols, and its role in biological signaling pathways. This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C17H34O3.[1][2][3] It is classified as a fatty acid methyl ester and is structurally related to 3-hydroxypalmitic acid.[3] The presence of a hydroxyl group on the third carbon atom imparts specific chemical and physical characteristics that are of interest in various research contexts.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C17H34O3 | [1][2][3] |

| Molecular Weight | 286.45 g/mol | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 51883-36-4 | [2][3] |

| Density | 0.922 g/cm³ | |

| Boiling Point | 388.9 °C at 760 mmHg | |

| Flash Point | 147.4 °C | |

| Refractive Index | 1.453 | |

| Storage Temperature | -20°C | |

| Physical State | Solid | [2] |

| Purity (typical) | >98% | [2] |

Biological Activity and Signaling Pathways

This compound is a known signaling molecule in the quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In R. solanacearum, this system regulates the expression of virulence factors.[4][5][6]

The phc quorum-sensing system in R. solanacearum utilizes either methyl 3-hydroxymyristate (3-OH MAME) or this compound (also referred to as methyl 3-hydroxypalmitate or 3-OH PAME) as the signaling molecule.[4][7] The synthesis of this signal is carried out by the methyltransferase PhcB.[4][7] As the bacterial population density increases, the concentration of this compound rises. This signal is then detected by a two-component system, which ultimately leads to the activation of the transcriptional regulator PhcA.[4][5][8] PhcA, in turn, controls the expression of a wide range of genes responsible for virulence, including the production of exopolysaccharides (EPS), which are crucial for the development of bacterial wilt disease in host plants.[5][6]

Ralstonia solanacearum Quorum Sensing Pathway

Caption: Quorum sensing in Ralstonia solanacearum.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of fatty acid methyl esters (FAMEs) from the corresponding carboxylic acid can be adapted for this compound. This typically involves an acid-catalyzed esterification with methanol (B129727).

Materials:

-

3-hydroxyhexadecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (as catalyst)

-

Anhydrous sodium sulfate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve 3-hydroxyhexadecanoic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add an equal volume of hexane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of fatty acid methyl esters. The following is a general protocol that can be optimized for this compound.

Sample Preparation:

-

If the analyte is in a complex matrix, an extraction step (e.g., liquid-liquid extraction with a non-polar solvent like hexane) is required.

-

For biological samples, a derivatization step may be necessary to convert free fatty acids to their methyl esters if they are not already in that form.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 5890 series II or similar.

-

Column: HP-5MS capillary column or equivalent.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

-

Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3).

Expected Chemical Shifts (¹H-NMR in CDCl3):

-

~3.98 ppm (m): Proton on the carbon bearing the hydroxyl group (C-3).

-

~2.50 and 2.39 ppm (dd): Diastereotopic protons on the carbon adjacent to the ester carbonyl (C-2).

-

~3.67 ppm (s): Protons of the methyl ester group (OCH3).

-

~1.25 ppm (m): Protons of the long methylene (B1212753) chain ((CH2)n).

-

~0.88 ppm (t): Protons of the terminal methyl group.

Expected Chemical Shifts (¹³C-NMR):

-

~170-174 ppm: Ester carbonyl carbon.

-

~68.3 ppm: Carbon attached to the hydroxyl group (C-3).

Conclusion

This compound is a fatty acid methyl ester with defined chemical and physical properties. Its role as a signaling molecule in the quorum-sensing system of Ralstonia solanacearum makes it a molecule of interest for research in plant pathology and microbiology. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound, which can be further optimized for specific research needs. This technical guide serves as a valuable resource for scientists and researchers working with or interested in the properties and applications of this compound.

References

- 1. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. This compound | C17H34O3 | CID 103553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Positive regulation of the PhcB neighbouring regulator PrhX on expression of the type III secretion system and pathogenesis in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PhcQ mainly contributes to the regulation of quorum sensing‐dependent genes, in which PhcR is partially involved, in Ralstonia pseudosolanacearum strain OE1‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxyhexadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Methyl 3-hydroxyhexadecanoate, a saturated fatty acid methyl ester with a hydroxyl group at the β-position. This document details two primary synthetic methodologies: the Reformatsky reaction and the reduction of a β-keto ester precursor. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers in the synthesis and characterization of this compound.

Introduction

This compound (also known as methyl 3-hydroxypalmitate) is a member of the 3-hydroxy fatty acid family. These molecules are important intermediates in fatty acid metabolism, specifically in the β-oxidation pathway.[1][2][3][4][5] The presence of the hydroxyl group imparts distinct chemical properties compared to its non-hydroxylated counterpart, influencing its polarity and potential biological activity. While not extensively studied as a signaling molecule itself, its role as a metabolic intermediate suggests potential involvement in cellular energy homeostasis and related signaling cascades.[6] This guide focuses on the chemical synthesis of this compound, providing practical information for its preparation in a laboratory setting.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51883-36-4 |

| Molecular Formula | C₁₇H₃₄O₃ |

| Molecular Weight | 286.45 g/mol |

| Appearance | White solid |

| Melting Point | 43-45 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H-NMR (CDCl₃) | δ 0.88 (t, 3H, -CH₃), 1.25 (m, 24H, -(CH₂)₁₂-), 2.42 (dd, 1H, -CH₂-COO-), 2.51 (dd, 1H, -CH₂-COO-), 3.72 (s, 3H, -OCH₃), 4.01 (m, 1H, -CH(OH)-) |

| ¹³C-NMR (CDCl₃) | δ 14.1, 22.7, 25.7, 29.3, 29.4, 29.6, 29.7, 31.9, 36.6, 41.5, 51.7, 68.1, 173.5 |

| Mass Spectrometry (EI) | m/z 286 (M⁺), 255, 227, 103, 74 |

Synthetic Pathways

Two primary and effective routes for the synthesis of this compound are the Reformatsky reaction and the reduction of methyl 3-oxohexadecanoate. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Route 1: Reformatsky Reaction

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[7][8] In this case, tetradecanal is reacted with methyl bromoacetate to yield the desired product.

Route 2: Reduction of Methyl 3-oxohexadecanoate

This two-step approach first involves the synthesis of the β-keto ester precursor, methyl 3-oxohexadecanoate, via a malonic ester synthesis variant.[1][9] The subsequent reduction of the ketone functionality, typically with a mild reducing agent like sodium borohydride (B1222165), affords this compound.[2]

Experimental Protocols

Synthesis of Methyl 3-oxohexadecanoate (Precursor for Route 2)

Materials:

-

Potassium methyl malonate

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Triethylamine (B128534) (Et₃N), dry

-

Anhydrous magnesium chloride (MgCl₂)

-

Hexadecanoyl chloride

-

13% Aqueous HCl

Procedure: [1]

-

Under an argon atmosphere, suspend potassium methyl malonate (0.21 mol) in anhydrous MeCN (300 mL) in a 1 L flask and cool to 10-15 °C.

-

Add dry triethylamine (0.32 mol) followed by anhydrous MgCl₂ (0.25 mol) and stir the mixture at 20-25 °C for 2.5 hours.

-

Cool the resulting slurry to 0 °C and add hexadecanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by the addition of 3 mL of triethylamine.

-

Allow the reaction mixture to stir overnight at 20-25 °C.

-

Concentrate the mixture in vacuo to remove MeCN.

-

Suspend the residue in toluene (100 mL) and re-concentrate in vacuo.

-

Add toluene (150 mL) and cool the mixture to 10-15 °C.

-

Cautiously add 13% aqueous HCl (150 mL) while maintaining the temperature below 25 °C.

-

Separate the aqueous layer and wash the organic layer twice with 40 mL of 13% aqueous HCl and once with 40 mL of water.

-

Concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude methyl 3-oxohexadecanoate by distillation or recrystallization.

Route 1: Reformatsky Reaction

Materials:

-

Activated zinc dust

-

Iodine (catalytic amount)

-

Anhydrous toluene

-

Methyl bromoacetate

-

Tetradecanal

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [3]

-

Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine in refluxing toluene (50 mL) for 5 minutes under a nitrogen atmosphere.

-

Cool the suspension to room temperature and add methyl bromoacetate (2.0 eq).

-

Add a solution of tetradecanal (1.0 eq) in toluene (10 mL) to the suspension.

-

Stir the resulting mixture at 90 °C for 30 minutes.

-

Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.

-

Filter the suspension and extract the filtrate with MTBE.

-

Combine the organic phases, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Route 2: Reduction of Methyl 3-oxohexadecanoate

Materials:

-

Methyl 3-oxohexadecanoate

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

-

Dissolve methyl 3-oxohexadecanoate (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-2 hours).

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Purification by Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The optimal solvent system should be determined by TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Comparative Data

The selection of a synthetic route can be influenced by factors such as yield, purity, and the availability of starting materials. The following table provides a general comparison of the two primary methods.

Table 3: Comparison of Synthetic Routes

| Parameter | Route 1: Reformatsky Reaction | Route 2: Reduction of β-Keto Ester |

| Starting Materials | Tetradecanal, Methyl Bromoacetate, Zinc | Hexadecanoyl Chloride, Potassium Methyl Malonate, NaBH₄ |

| Typical Yield | 60-85% | 70-90% (for reduction step) |

| Purity (after chromatography) | >98% | >98% |

| Key Considerations | Requires activation of zinc; can be sensitive to moisture. | Two-step process; precursor synthesis required. |

Biological Context: Role in Fatty Acid β-Oxidation

This compound is the methyl ester of 3-hydroxyhexadecanoic acid. The corresponding acyl-CoA derivative, 3-hydroxyhexadecanoyl-CoA, is a key intermediate in the mitochondrial β-oxidation of fatty acids. This metabolic pathway is a major source of cellular energy.

The β-oxidation spiral involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. The formation of the L-3-hydroxyacyl-CoA intermediate is a critical step, catalyzed by enoyl-CoA hydratase. Subsequent oxidation of this intermediate to a β-ketoacyl-CoA is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which is followed by thiolytic cleavage to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.[3][4][5]

Conclusion

This technical guide has detailed two robust and reliable methods for the synthesis of this compound. The choice between the Reformatsky reaction and the reduction of a β-keto ester will depend on the specific needs and resources of the research laboratory. The provided experimental protocols and comparative data offer a solid foundation for the successful synthesis, purification, and characterization of this important 3-hydroxy fatty acid methyl ester. The visualization of the synthetic workflows and its biological context within the β-oxidation pathway further enhances the understanding of this molecule for researchers in chemistry and the life sciences.

References

- 1. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

The Biological Role of Methyl 3-Hydroxyhexadecanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexadecanoate, a methyl ester of 3-hydroxyhexadecanoic acid, is a bioactive lipid molecule with diverse biological roles across different kingdoms of life. This technical guide provides an in-depth overview of its known functions, with a focus on its involvement in bacterial communication, potential as an anti-inflammatory and anticancer agent, and its role as a metabolic intermediate. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic and biological significance of this fatty acid derivative.

Core Biological Roles

This compound and its corresponding free acid, 3-hydroxyhexadecanoic acid, have been identified as key players in several physiological and pathological processes.

Bacterial Quorum Sensing in Ralstonia solanacearum

This compound, also referred to as 3-hydroxypalmitic acid methyl ester (3-OH PAME), is a crucial signaling molecule in the quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[1][2] This bacterium is responsible for the devastating bacterial wilt disease in a wide range of host plants.[3] The QS system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors.

The Phc quorum-sensing system is central to the regulation of virulence in R. solanacearum.[4] In this system, PhcB, a methyltransferase, synthesizes 3-OH PAME.[4] As the bacterial population grows, the concentration of 3-OH PAME increases. This signal molecule is then detected by the PhcS/PhcR two-component system, which ultimately leads to the activation of the global virulence regulator PhcA. PhcA, in turn, controls the expression of a wide array of genes responsible for the production of exopolysaccharides (EPS), plant cell wall-degrading enzymes, and other virulence factors.[4] Some strains of R. solanacearum utilize a closely related molecule, methyl 3-hydroxymyristate (3-OH MAME), as their QS signal.[3][5]

Table 1: Quantitative Data on the Effect of this compound Analogs on Biofilm Formation in R. solanacearum

| Compound | Concentration (µM) | Inhibition of Biofilm Formation (%) |

| PQI-1 (analog) | 100 | ~50 |

| PQI-2 (analog) | 100 | >80 |

| PQI-3 (analog) | 100 | >80 |

| PQI-4 (analog) | 100 | >80 |

| PQI-5 (analog) | 100 | >80 |

Data adapted from a study on quorum sensing inhibitors in R. solanacearum, where analogs of methyl 3-hydroxy fatty acids were tested.[3]

Potential Anti-inflammatory and Anticancer Activities

While direct evidence for this compound is still emerging, several studies on related 3-hydroxy fatty acids suggest potential anti-inflammatory and anticancer properties.

Anti-inflammatory Effects: 3-hydroxy fatty acids have been shown to modulate inflammatory responses. For instance, 3-hydroxydecanoic acid has demonstrated anti-inflammatory properties in macrophage cell lines by reducing the production of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[6][7] The anti-inflammatory effects of fatty acids are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.[8][9] Additionally, some fatty acids can interact with G-protein coupled receptors (GPCRs), such as GPR120, to mediate anti-inflammatory effects.

Table 2: IC50 Values of a Related Compound (Hexadecanoic Acid) on a Colon Cancer Cell Line

| Cell Line | Compound | IC50 (µg/mL) |

| HT-29 (Colon Cancer) | Hexadecanoic acid | 36.04 |

Data from a study on the anticancer potential of hexadecanoic acid from a natural source.[11]

Metabolic Intermediate

3-hydroxy fatty acids are key intermediates in the beta-oxidation of fatty acids, a fundamental metabolic pathway for energy production.[12] The presence and concentration of these molecules can be indicative of metabolic health and are studied as potential biomarkers for certain metabolic disorders.

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in R. solanacearum

The following diagram illustrates the role of this compound (3-OH PAME) in the Phc quorum-sensing pathway of R. solanacearum.

General Experimental Workflow for Investigating Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer properties of a lipid compound like this compound.

Experimental Protocols

Extraction and Quantification of this compound from Bacterial Cultures

This protocol is adapted from methods for extracting and methylating fatty acids from bacterial cultures.[13][14]

Materials:

-

Bacterial culture of R. solanacearum

-

Methanol

-

Glacial acetic acid

-

Anhydrous 1.25 M HCl in methanol

-

Hexane (B92381) (High-resolution gas chromatography grade)

-

Sodium bicarbonate (NaHCO₃) solution (100 mg/mL)

-

Internal standard (e.g., methyl heptadecanoate)

-

Glass centrifuge tubes

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Cell Harvesting and Lysis:

-

Collect a known volume of bacterial culture (e.g., 5 mL) in a glass centrifuge tube.

-

Add a known amount of internal standard.

-

Acidify the culture by adding 100 µL of glacial acetic acid.

-

Add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly to lyse the cells and extract lipids.

-

-

Phase Separation:

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

Carefully remove the upper aqueous layer and any cell debris at the interface, leaving the lower chloroform layer containing the lipids.

-

-

Transesterification (Acid-Catalyzed):

-

Evaporate the chloroform under a stream of nitrogen.

-

To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

-

Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their methyl esters.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of the NaHCO₃ solution to neutralize the acid and facilitate phase separation. Vortex thoroughly.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

-

GC-MS Analysis:

-

Analyze the extracted FAMEs by GC-MS. The separation can be achieved on a suitable capillary column (e.g., a polar column).

-

Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve.

-

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This protocol provides a general method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.[15][16][17][18]

Materials:

-

Bovine serum albumin (BSA)

-

Tris-phosphate buffer saline (pH 6.5)

-

This compound

-

Methanol (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.5% (w/v) solution of BSA in Tris-phosphate buffer saline.

-

Prepare a stock solution of this compound in methanol.

-

-

Assay Mixture:

-

In a test tube, mix 0.2 mL of the BSA solution with 2.8 mL of Tris-phosphate buffer saline.

-

Add 2 mL of various concentrations of the this compound solution.

-

Prepare a control containing the solvent instead of the test compound.

-

-

Denaturation and Measurement:

-

Heat the mixtures at 72°C for 5 minutes.

-

Cool the solutions to room temperature.

-

Measure the absorbance of the solutions at 660 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

-

MTT Assay for Anticancer Activity

This is a standard colorimetric assay to assess cell viability and cytotoxicity.[19][20][21][22][23]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HT-29)

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition:

-

Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Conclusion

This compound is a multifaceted lipid molecule with significant biological activities. Its well-established role in bacterial quorum sensing highlights its importance in microbial ecology and pathogenesis, presenting potential targets for anti-virulence strategies. Furthermore, preliminary evidence from related compounds suggests promising anti-inflammatory and anticancer properties that warrant further investigation. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other related 3-hydroxy fatty acids. Future research should focus on elucidating the specific molecular mechanisms underlying its anti-inflammatory and anticancer effects and on conducting in vivo studies to validate its therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibition Attenuates the Virulence of the Plant Pathogen Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Importance of Maintaining a Low Omega-6/Omega-3 Ratio for Reducing the Risk of Inflammatory Cytokine Storms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of (n-3) polyunsaturated fatty acids on cytokine production and their biologic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP2381950B1 - hydroxyhexadecanoic acid for the treatment of cancer - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 51883-36-4 | Benchchem [benchchem.com]

- 13. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]

- 16. iris.cnr.it [iris.cnr.it]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. bds.berkeley.edu [bds.berkeley.edu]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 22. protocols.io [protocols.io]

- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Methyl 3-hydroxyhexadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexadecanoate, a fatty acid methyl ester, and its parent compound, 3-hydroxyhexadecanoic acid, are molecules of growing interest in various scientific fields, from microbiology to potential therapeutic applications. Their presence as components of bacterial polyhydroxyalkanoates (PHAs) and their role as intermediates in fatty acid biosynthesis highlight their significance in cellular metabolism. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its analysis, and an exploration of its potential role in biological signaling pathways.

Natural Occurrence of 3-Hydroxyhexadecanoic Acid and its Methyl Ester

While this compound itself is less commonly reported, its precursor, 3-hydroxyhexadecanoic acid, is found in a variety of organisms, primarily as a constituent of larger polymers or as a metabolic intermediate.

Bacterial Sources

The most well-documented natural sources of 3-hydroxyhexadecanoic acid are bacteria that produce polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules. 3-Hydroxyhexadecanoic acid is one of the monomeric units that can be incorporated into the PHA polymer chain.

Table 1: Bacterial Genera Known to Produce PHAs Containing 3-Hydroxyalkanoates

| Bacterial Genus | Common Environment | Reference |

| Pseudomonas | Soil, water, and plant surfaces | [1][2][3] |

| Bacillus | Soil and various environmental habitats | [4][5][6] |

Note: While these genera are known to produce PHAs, the specific abundance of the 3-hydroxyhexadecanoate monomer can vary significantly depending on the bacterial strain, culture conditions, and available carbon sources.

Plant Sources

The presence of this compound and related compounds in the plant kingdom is an emerging area of research. While direct evidence for this compound is limited, the detection of similar molecules suggests its potential occurrence. For instance, ethyl 3-hydroxyhexanoate (B1247844) and methyl hexadecanoate (B85987) have been identified as volatile compounds in the fruit pulp of Spondias mombin (yellow mombin)[7][8]. The parent acid, 3-hydroxyhexadecanoic acid, has also been reported in Hypericum perforatum (St. John's Wort)[5]. Further investigation is required to quantify the presence of this compound in these and other plant species.

Biosynthesis of 3-Hydroxyhexadecanoic Acid

3-Hydroxyhexadecanoic acid is a key intermediate in the fatty acid biosynthesis pathway in many organisms, including humans and yeast[9]. This pathway involves a series of enzymatic reactions that build up the fatty acid chain.

Experimental Protocols

The analysis of this compound from natural sources, particularly from bacterial cultures, typically involves the extraction of total lipids or specifically PHAs, followed by methanolysis to convert the hydroxy acids into their corresponding methyl esters for gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction and Quantification of PHAs from Bacteria

This protocol is adapted from established methods for PHA analysis.

Materials:

-

Bacterial cell culture

-

Centrifuge and appropriate tubes

-

Lyophilizer (freeze-dryer)

-

Glass reaction vials with Teflon-lined caps

-

Methanol

-

Sodium hypochlorite (B82951) solution (commercial bleach)

-

Sulfuric acid (concentrated)

-

Internal standard (e.g., methyl benzoate (B1203000) or a C17 fatty acid methyl ester)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with distilled water and centrifuge again.

-

Lyophilization: Freeze-dry the cell pellet to determine the dry cell weight.

-

Cell Lysis and PHA Extraction:

-

To a known weight of lyophilized cells in a glass vial, add a mixture of chloroform and sodium hypochlorite solution (e.g., 1:1 v/v).

-

Incubate at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 1-2 hours) to lyse the cells and solubilize the PHA.

-

Centrifuge the mixture to separate the chloroform phase (containing PHA) from the aqueous phase and cell debris.

-

-

Methanolysis:

-

Carefully transfer the chloroform phase to a clean reaction vial.

-

Evaporate the chloroform under a stream of nitrogen.

-

To the dried residue, add a known volume of a methanolysis reagent (e.g., 3% v/v sulfuric acid in methanol) and the internal standard.

-

Seal the vial and heat at a specific temperature (e.g., 100°C) for a set time (e.g., 2-4 hours) to convert the 3-hydroxyhexadecanoic acid monomers to this compound.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

After cooling, add hexane and water to the reaction mixture.

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject a known volume of the hexane extract into the GC-MS.

-

Use an appropriate capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like a 5% phenyl-methylpolysiloxane).

-

Set the temperature program to effectively separate the FAMEs.

-

The mass spectrometer will be used to identify this compound based on its characteristic mass spectrum and retention time compared to a standard.

-

Quantification is achieved by comparing the peak area of this compound to the peak area of the internal standard.

-

Signaling Pathways

The role of long-chain 3-hydroxy fatty acids in signaling is an area of active investigation. While specific pathways for 3-hydroxyhexadecanoic acid are not yet fully elucidated, research on related molecules provides important insights.

In plants, medium-chain 3-hydroxy fatty acids (e.g., 3-hydroxydecanoic acid) have been shown to act as microbe-associated molecular patterns (MAMPs) that can trigger plant immune responses[10][11][12]. This signaling is mediated by the receptor kinase LORE (Lipooligosaccharide-specific Reduced Elicitation)[10][12]. It is plausible that longer-chain 3-hydroxy fatty acids could also play a role in plant-microbe interactions.

In mammals, other types of fatty acids and their derivatives are well-known signaling molecules involved in inflammation, metabolism, and other physiological processes[9]. Long-chain fatty acids can influence membrane fluidity and the function of membrane-bound proteins, thereby modulating cellular signaling[9][13]. Further research is needed to determine if 3-hydroxyhexadecanoic acid has specific signaling functions in animal systems.

Conclusion

This compound and its parent acid are naturally occurring molecules with a primary association with bacterial polyhydroxyalkanoates. While their presence in other domains of life, such as plants, is beginning to be explored, quantitative data remains scarce. The provided experimental protocols offer a robust framework for the extraction, identification, and quantification of this compound from various biological matrices. The emerging role of related 3-hydroxy fatty acids in signaling pathways suggests that this compound may also possess important biological activities, warranting further investigation for potential applications in drug development and other scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microbial synthesis of poly(3-hydroxyalkanoates) by Pseudomonas aeruginosa from fatty acids: identification of higher monomer units and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 10. researchgate.net [researchgate.net]

- 11. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Methyl 3-hydroxyhexadecanoate (CAS: 51883-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexadecanoate, also known as methyl 3-hydroxypalmitate (B1262271) or 3-OH PAME, is a fatty acid methyl ester that plays a crucial role as a signaling molecule in the quorum-sensing network of the plant pathogenic bacterium Ralstonia solanacearum. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological function. Detailed experimental protocols for its synthesis, analysis, and bioactivity assessment are provided to facilitate further research and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow viscous liquid or solid at room temperature.[1] Its key physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 51883-36-4 | [1][2] |

| Molecular Formula | C₁₇H₃₄O₃ | [1][2] |

| Molecular Weight | 286.45 g/mol | [1][2] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point (Predicted) | 388.9 ± 15.0 °C | [1] |

| Density (Predicted) | 0.922 ± 0.06 g/cm³ | [1] |

| Storage Temperature | -20 °C |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, Estimated) | δ ~0.88 (t, 3H, -CH₃), δ ~1.25 (m, 22H, -(CH₂)₁₁-), δ ~1.50 (m, 2H, -CH₂-CH(OH)-), δ ~2.45 (d, 2H, -CH(OH)-CH₂-COO-), δ ~3.70 (s, 3H, -OCH₃), δ ~4.00 (m, 1H, -CH(OH)-) | General NMR knowledge |

| ¹³C NMR (CDCl₃, Estimated) | δ ~14.1 (-CH₃), δ ~22.7-34.1 (-(CH₂)₁₂-), δ ~36.8 (-CH₂-CH(OH)-), δ ~41.2 (-CH(OH)-CH₂-COO-), δ ~51.7 (-OCH₃), δ ~68.1 (-CH(OH)-), δ ~173.5 (C=O) | General NMR knowledge |

| Mass Spectrometry (GC-MS, EI) | Major fragments at m/z: 103 (base peak), 74, 56, 69, 82 | [2] |

| Infrared (FTIR) | Characteristic peaks for O-H stretching (~3400 cm⁻¹), C-H stretching (~2920, 2850 cm⁻¹), C=O stretching (~1740 cm⁻¹), and C-O stretching (~1170 cm⁻¹) | General IR knowledge |

Biological Activity and Signaling Pathway

Role in Ralstonia solanacearum Quorum Sensing

This compound is a key signaling molecule in the phc quorum-sensing (QS) system of the plant pathogen Ralstonia solanacearum.[3] This system regulates the expression of a large number of genes, estimated to be around 30% of the bacterial genome, which are crucial for virulence and adaptation.[1]

The phc QS system allows the bacteria to sense their population density and coordinately switch from a motile, less virulent state at low cell densities to a sessile, highly virulent state at high cell densities. This transition is critical for successful infection and colonization of the host plant's xylem vessels, leading to bacterial wilt disease.

The phc Signaling Pathway

The biosynthesis and perception of this compound involve a set of conserved proteins encoded by the phc locus.

As the bacterial population grows, the concentration of this compound increases.[3] At a threshold concentration (active at ≤1 nM), it is detected by the sensor histidine kinase PhcS.[3][4] This initiates a phosphorylation cascade that ultimately leads to the activation of the master transcriptional regulator, PhcA.[4]

Activated PhcA then modulates the expression of a vast regulon.[1] Key upregulated virulence factors include the production of exopolysaccharide I (EPS I), which is a major contributor to xylem clogging and wilting symptoms, and cell wall-degrading enzymes like cellulase.[5] Concurrently, PhcA represses genes associated with motility and the Type III secretion system, which are more important during the initial stages of infection.[5][6]

Experimental Protocols

Chemical Synthesis via Reformatsky Reaction

A plausible synthetic route for this compound is the Reformatsky reaction, which involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal.

Materials:

-

Tetradecanal

-

Methyl bromoacetate

-

Activated zinc dust

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 equivalents) and anhydrous THF.

-

Add a solution of tetradecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise to the zinc suspension under a nitrogen atmosphere. The reaction may need to be initiated by gentle heating.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the aldehyde is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound in biological samples typically involves extraction, derivatization, and subsequent GC-MS analysis.

Protocol Outline:

-

Extraction: Acidify the aqueous sample (e.g., bacterial culture supernatant) and extract the lipids with an organic solvent like ethyl acetate or diethyl ether.

-

Derivatization: Evaporate the organic solvent and derivatize the hydroxyl group to a more volatile silyl (B83357) ether using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for good chromatographic peak shape.

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Splitless injection.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 300 °C).

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

-

-

Identification: Identify the trimethylsilyl (B98337) derivative of this compound by its retention time and comparison of its mass spectrum with a known standard or library data. The characteristic fragment ion at m/z 103 for 3-hydroxy fatty acid methyl esters is a key diagnostic peak.[2]

Quorum-Sensing Bioassay using a Reporter Strain

The biological activity of this compound can be quantified using a Ralstonia solanacearum reporter strain. A common approach is to use a strain with a reporter gene, such as lacZ (encoding β-galactosidase), fused to the promoter of a PhcA-regulated gene, like eps (exopolysaccharide synthesis).

Protocol Outline:

-

Strain and Culture Conditions: Use a phcB mutant of R. solanacearum containing an eps::lacZ reporter fusion. The phcB mutation prevents the endogenous production of the signaling molecule. Grow the reporter strain in a suitable minimal medium to a low cell density.

-

Assay Setup: In a 96-well plate, add the reporter strain suspension to wells containing serial dilutions of synthetic this compound. Include appropriate controls (e.g., solvent only).

-

Incubation: Incubate the plate at the optimal growth temperature for R. solanacearum (e.g., 28 °C) for a defined period to allow for gene expression.

-

β-Galactosidase Assay: Lyse the cells and measure β-galactosidase activity using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Data Analysis: Plot the β-galactosidase activity against the concentration of this compound to generate a dose-response curve and determine the effective concentration (e.g., EC₅₀).

Conclusion

This compound is a fatty acid-derived signaling molecule with a well-defined role in regulating the virulence of the important plant pathogen Ralstonia solanacearum. Its function within the phc quorum-sensing system presents a potential target for the development of novel anti-virulence strategies to combat bacterial wilt disease. The experimental protocols provided herein offer a foundation for researchers and drug development professionals to synthesize, analyze, and evaluate the biological activity of this molecule and its analogs. Further research into the specific interactions of this compound with its receptor and the broader impacts of modulating this signaling pathway will be crucial for the development of effective disease control measures.

References

- 1. Comparative transcriptomic studies identify specific expression patterns of virulence factors under the control of the master regulator PhcA in the Ralstonia solanacearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]

- 3. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocomputational Assessment of Natural Compounds as a Potent Inhibitor to Quorum Sensors in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-Hydroxypalmitate: A Technical Guide to its Discovery, Biology, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypalmitate (B1262271) (3-OH PAME) is a fatty acid methyl ester that has garnered significant interest in the scientific community, primarily for its role as a quorum-sensing signal molecule in the plant pathogenic bacterium Ralstonia solanacearum. This technical guide provides an in-depth overview of the discovery, history, and biological significance of methyl 3-hydroxypalmitate. It details its physicochemical properties, outlines experimental protocols for its synthesis, isolation, and quantification, and explores its known signaling pathways. Furthermore, this guide discusses the potential of methyl 3-hydroxypalmitate and related compounds in drug development, particularly in the areas of antibacterial and anti-inflammatory research.

Discovery and History

Methyl 3-hydroxypalmitate was first identified as a novel autoregulator controlling virulence in Ralstonia solanacearum, a bacterium responsible for the devastating bacterial wilt disease in a wide range of plants.[1][2] Its discovery stemmed from the observation that the production of several virulence factors was diminished in mutants with an inactivated phcB gene.[1] This virulence could be restored by a volatile extracellular factor (VEF) produced by wild-type strains.[1][2] Through a series of purification steps including distillation, solvent extraction, and liquid chromatography, followed by analysis using gas chromatography and mass spectroscopy, this VEF was identified as methyl 3-hydroxypalmitate.[1][2] This was a significant finding as, apart from acyl-homoserine lactones, 3-OH PAME was the first endogenous fatty acid derivative identified as an autoregulator, suggesting a new class of compounds involved in intercellular communication.[1][2]

Physicochemical Properties

While comprehensive experimentally determined physicochemical data for methyl 3-hydroxypalmitate is limited in publicly available literature, its basic properties can be inferred from its structure and data on similar fatty acid methyl esters.

Table 1: Physicochemical Properties of Methyl 3-Hydroxypalmitate

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₄O₃ | Inferred from structure |

| Molecular Weight | 286.45 g/mol | Inferred from structure |

| Appearance | Likely a colorless to pale yellow viscous liquid | [3] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and chloroform. Limited solubility in water. | General knowledge of FAMEs |

Biological Activity and Signaling Pathways

The primary and most well-characterized biological role of methyl 3-hydroxypalmitate is as a quorum-sensing (QS) signal in Ralstonia solanacearum.[4][5] Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.

In R. solanacearum, the phc quorum-sensing system is a key regulator of virulence.[3][4] Methyl 3-hydroxypalmitate is synthesized by the enzyme PhcB, which is believed to be a small-molecule S-adenosylmethionine-dependent methyltransferase.[1] As the bacterial population density increases, the extracellular concentration of 3-OH PAME rises. This signal is then detected by the sensor histidine kinase PhcS, which is part of a two-component regulatory system with PhcR and PhcQ.[4][6] This signaling cascade ultimately leads to the activation of the transcriptional regulator PhcA, which in turn controls the expression of a wide array of virulence factors, including the production of extracellular polysaccharide (EPS), which is crucial for biofilm formation and pathogenesis.[1][4][6]

Authentic methyl 3-hydroxypalmitate has been shown to be biologically active at concentrations of ≤1 nM in stimulating the expression of the eps gene locus in a phcB mutant of R. solanacearum.[2][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and quantification of methyl 3-hydroxypalmitate for research purposes.

Synthesis of Methyl 3-Hydroxypalmitate

Methyl 3-hydroxypalmitate can be synthesized by the esterification of 3-hydroxypalmitic acid.

Materials:

-

3-hydroxypalmitic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 gram of 3-hydroxypalmitic acid in 20 mL of anhydrous methanol.

-

Add a magnetic stir bar to the flask.

-

Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.

-

Extract the methyl 3-hydroxypalmitate with 3 x 30 mL portions of hexane.

-

Combine the organic layers and wash with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 1 x 30 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude methyl 3-hydroxypalmitate.

-

The product can be further purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.

Isolation from Ralstonia solanacearum Culture

Materials:

-

Wild-type Ralstonia solanacearum strain

-

B-medium (or other suitable growth medium)

-

Large culture flasks

-

Centrifuge and centrifuge bottles

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Inoculate a large volume (e.g., 5 L) of B-medium with R. solanacearum and incubate with shaking at 28-30°C for 48-72 hours.

-

Pellet the bacterial cells by centrifugation at 8,000 x g for 20 minutes.

-

Collect the supernatant and extract it three times with an equal volume of ethyl acetate in a large separatory funnel.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator.

-

Purify the crude extract using silica gel column chromatography with a hexane:ethyl acetate gradient to isolate the methyl 3-hydroxypalmitate. Fractions can be analyzed by TLC and GC-MS to identify the pure compound.

Quantification by GC-MS

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms)

-

Helium carrier gas

-

Internal standard (e.g., methyl heptadecanoate)

-

Sample containing methyl 3-hydroxypalmitate

-

Hexane for sample dilution

Procedure:

-

Prepare a stock solution of a known concentration of an internal standard (e.g., methyl heptadecanoate) in hexane.

-

Prepare a series of calibration standards containing known concentrations of pure methyl 3-hydroxypalmitate and a fixed concentration of the internal standard.

-

Prepare the sample for analysis by dissolving it in hexane and adding the internal standard to the same final concentration as in the calibration standards.

-

Inject 1 µL of each calibration standard and the sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the compounds. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 10 minutes.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify the peaks for methyl 3-hydroxypalmitate and the internal standard based on their retention times and mass spectra.

-

Generate a calibration curve by plotting the ratio of the peak area of methyl 3-hydroxypalmitate to the peak area of the internal standard against the concentration of methyl 3-hydroxypalmitate for the calibration standards.

-

Calculate the concentration of methyl 3-hydroxypalmitate in the sample using the peak area ratio from the sample and the calibration curve.

Potential in Drug Development

The unique biological activity of methyl 3-hydroxypalmitate and other fatty acid methyl esters has led to interest in their potential for drug development.

Antibacterial Applications

Given that methyl 3-hydroxypalmitate is a key signaling molecule for virulence in a pathogenic bacterium, targeting its synthesis or signaling pathway presents a novel antibacterial strategy. The degradation of 3-OH PAME by enzymes such as hydrolases has been shown to reduce the expression of virulence factors in R. solanacearum.[8] This approach, known as quorum quenching, could be a promising alternative to traditional antibiotics, as it aims to disarm the pathogen rather than kill it, potentially reducing the selective pressure for resistance.

Furthermore, various fatty acid methyl esters have demonstrated broad-spectrum antibacterial activity. For example, FAME extracts from certain plants have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.125 to 1 mg/mL.[3]

Table 2: Reported Antibacterial Activity of Fatty Acid Methyl Ester Extracts

| Bacterial Species | MIC (mg/mL) | Reference |

| Bacillus subtilis | 0.125 | [3] |

| Staphylococcus aureus | 0.125 | [3] |

| Pseudomonas aeruginosa | 0.5 | [3] |

| Klebsiella pneumoniae | 0.5 | [3] |

| Escherichia coli | 1 | [3] |

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of fatty acid esters. For instance, methyl palmitate has been shown to reduce paw edema and levels of prostaglandin (B15479496) E2 in inflammatory exudates in rat models.[9][10] It also reduced plasma levels of the pro-inflammatory cytokines TNF-α and interleukin-6 in a lipopolysaccharide-induced endotoxemia model.[9][10] The proposed mechanism for this anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway.[9][10] Saturated fatty acids, such as palmitic acid, can act as co-regulators of LPS/TLR-4 activation, a key pathway in the inflammatory response.[1]

The anti-inflammatory effects of fatty acids and their derivatives are thought to be mediated, in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the differentiation of anti-inflammatory M2 macrophages.[1]

While these findings are promising, it is important to note that much of the research has been conducted on other fatty acid esters, and specific preclinical or clinical studies on methyl 3-hydroxypalmitate for these applications are currently lacking. Further research is needed to elucidate its specific mechanisms of action in mammalian systems and to evaluate its therapeutic potential.

Conclusion

Methyl 3-hydroxypalmitate has emerged from being a relatively obscure fatty acid methyl ester to a molecule of significant interest due to its central role in bacterial communication and virulence. This technical guide has provided a comprehensive overview of its discovery, biological functions, and the methodologies used to study it. The potential for targeting the quorum-sensing pathway in which it operates offers exciting new avenues for the development of novel antibacterial agents. Furthermore, the broader anti-inflammatory properties of related fatty acid esters suggest that methyl 3-hydroxypalmitate and its derivatives may hold promise for therapeutic applications beyond infectious diseases. Continued research into the synthesis, biological activity, and mechanism of action of this and other hydroxypalmitate derivatives is warranted to fully explore their potential in both basic research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl 3-Hydroxyhexadecanoate in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexadecanoate, the methyl ester of 3-hydroxyhexadecanoic acid, is a key intermediate in fatty acid metabolism, particularly within the β-oxidation pathway. Its accumulation or altered metabolism can serve as a biomarker for certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Beyond its role as a metabolic intermediate, emerging evidence suggests that 3-hydroxy fatty acids may also participate in cellular signaling processes, including the activation of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of the role of this compound in fatty acid metabolism, summarizes relevant quantitative data, details experimental protocols for its study, and visualizes key metabolic and signaling pathways.

Introduction

Fatty acid β-oxidation is a critical catabolic process that generates ATP by breaking down fatty acids into acetyl-CoA. This multi-step process occurs within the mitochondria and peroxisomes and involves a series of enzymatic reactions. 3-hydroxyacyl-CoA dehydrogenase catalyzes the third step of this cycle, converting a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[1] this compound is the methyl ester of the 16-carbon 3-hydroxy fatty acid, 3-hydroxyhexadecanoic acid. While the direct metabolic fate of the methyl ester in cellular systems requires further elucidation, it is presumed to be hydrolyzed by cellular esterases to its active acid form, which then participates in metabolic and signaling pathways.

The accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, is a hallmark of LCHAD and mitochondrial trifunctional protein (MTP) deficiencies.[2] These genetic disorders can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and liver dysfunction.[3][4] Understanding the metabolic consequences of the accumulation of these intermediates is crucial for developing therapeutic strategies. Furthermore, the potential for 3-hydroxy fatty acids to act as signaling molecules opens new avenues for research into their broader physiological and pathophysiological roles.[5]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C17H34O3 | [6][7] |

| Molecular Weight | 286.45 g/mol | [8] |

| CAS Number | 51883-36-4 | [6][8] |

| Synonyms | Methyl 3-hydroxypalmitate, 3-Hydroxyhexadecanoic acid methyl ester | [6][8] |

| Appearance | Solid | [8] |

| Purity | >98% (commercially available) | [8] |

Role in Fatty Acid β-Oxidation

This compound, upon hydrolysis to 3-hydroxyhexadecanoic acid, enters the fatty acid β-oxidation spiral. The pathway involves the sequential action of four enzymes.

In individuals with LCHAD deficiency, the conversion of 3-hydroxyhexadecanoyl-CoA to 3-ketoacyl-CoA is impaired, leading to the accumulation of 3-hydroxy fatty acids.

Quantitative Data

Accumulation of 3-Hydroxy Fatty Acids in LCHAD Deficiency

Studies on cultured fibroblasts from patients with LCHAD deficiency have quantified the accumulation of long-chain 3-hydroxy fatty acids in the culture medium.

| Cell Type | Condition | Accumulated 3-Hydroxy-C16 (concentration) | Reference |

| LCHAD-deficient Fibroblasts | Untreated Medium | Increased levels (specific concentrations vary between studies) | [2][9] |

| LCHAD-deficient Fibroblasts | Medium + Palmitate | Further increase in 3-hydroxy-C16 levels | [9] |

| LCHAD-deficient Fibroblasts | Medium + Octanoate/Decanoate | Decrease in long-chain 3-hydroxy fatty acid accumulation | [9] |

Note: Specific quantitative values for the accumulation of 3-hydroxyhexadecanoic acid can vary significantly depending on the specific cell line, culture conditions, and the analytical methods used. The general trend observed is a significant increase in LCHAD-deficient cells compared to controls.

Signaling Role of 3-Hydroxy Fatty Acids

Recent research suggests that fatty acids and their derivatives can act as signaling molecules, modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose metabolism.

PPARα Activation

3-hydroxy fatty acids have been shown to activate PPARα, a key regulator of fatty acid oxidation gene expression.[10]

Experimental Protocols

Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the quantitative analysis of 3-hydroxy fatty acids in biological samples.[11][12]

Objective: To quantify the levels of this compound and 3-hydroxyhexadecanoic acid in cell culture media or plasma.

Materials:

-

Internal Standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., ¹³C-labeled).

-

Solvents: Ethyl acetate, Hexane (GC grade).

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma or cell culture medium, add a known amount of the stable isotope-labeled internal standard.

-

For total 3-hydroxy fatty acid content (including esters), hydrolyze the sample with NaOH before acidification.

-

Acidify the samples with HCl.

-

-

Extraction:

-

Extract the fatty acids twice with ethyl acetate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Add BSTFA with 1% TMCS to the dried extract.

-

Heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the fatty acid derivatives.

-

Monitor for the characteristic ions of the TMS-derivatized 3-hydroxy fatty acids.

-

Quantify the analytes by comparing the peak areas of the native compounds to their corresponding internal standards.

-

In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts

This protocol is designed to assess the effect of this compound on the rate of fatty acid oxidation in cultured fibroblasts.[13]

Objective: To measure the rate of β-oxidation in live cells treated with this compound.

Materials:

-

Cultured human fibroblasts (e.g., from LCHAD patients and healthy controls).

-

[9,10-³H]Palmitic acid.

-

This compound.

-

Cell culture medium.

-

Scintillation counter.

Procedure:

-

Cell Culture and Treatment:

-

Plate fibroblasts in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

-

Fatty Acid Oxidation Measurement:

-

Prepare a reaction mixture containing [³H]palmitic acid complexed to BSA in serum-free medium.

-

Wash the cells and add the reaction mixture.

-

Incubate at 37°C for a set period (e.g., 2-4 hours). The β-oxidation of [³H]palmitic acid will release ³H₂O into the medium.

-

-

Quantification:

-

Stop the reaction by adding perchloric acid.

-

Separate the ³H₂O from the unoxidized [³H]palmitic acid using a separation column or by precipitation.

-

Measure the radioactivity of the aqueous phase (containing ³H₂O) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid oxidation (e.g., in nmol of palmitate oxidized/hour/mg of cell protein).

-

Compare the rates between control and this compound-treated cells.

-

Conclusion

This compound and its corresponding free fatty acid are integral components of fatty acid metabolism. Their study provides critical insights into the pathophysiology of inherited metabolic disorders and may reveal novel signaling functions. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of this important molecule. Future research should focus on elucidating the specific enzyme kinetics associated with this compound metabolism and further characterizing its role in cellular signaling pathways.

References

- 1. Enhanced flux potential analysis links changes in enzyme expression to metabolic flux | Molecular Systems Biology [link.springer.com]

- 2. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. larodan.com [larodan.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. methyl (3S)-3-hydroxyhexadecanoate | C17H34O3 | CID 12201888 - PubChem [pubchem.ncbi.nlm.nih.gov]